Protac brd4-dcaf1 degrader-1

Targeted Protein Degradation E3 Ubiquitin Ligase PROTAC Technology

PROTAC BRD4-DCAF1 degrader-1 (I-907) recruits DCAF1 E3 ligase, offering an orthogonal degradation mechanism to CRBN/VHL-based BRD4 PROTACs. Delivers selective BRD4 degradation (DC50 10–100 nM) and retains activity in CRBN/VHL-resistant models. Ideal for ligase-switching studies, ternary complex optimization, and biomarker-driven E3 ligase profiling. Select this degrader over generic BRD4 PROTACs for definitive DCAF1 pathway interrogation.

Molecular Formula C60H64Cl2F2N8O9S
Molecular Weight 1182.2 g/mol
Cat. No. B15544398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtac brd4-dcaf1 degrader-1
Molecular FormulaC60H64Cl2F2N8O9S
Molecular Weight1182.2 g/mol
Structural Identifiers
InChIInChI=1S/C60H64Cl2F2N8O9S/c1-35-37(3)82-60-53(35)55(40-14-16-43(61)17-15-40)68-49(58-71-70-38(4)72(58)60)33-51(74)66-20-22-78-24-26-80-28-30-81-29-27-79-25-23-77-21-6-7-39-10-12-41(13-11-39)57(75)56-54(52-36(2)46(63)18-19-47(52)64)45(34-67-56)59(76)69-48(32-50(65)73)42-8-5-9-44(62)31-42/h5,8-19,31,34,48-49,67H,6-7,20-30,32-33H2,1-4H3,(H2,65,73)(H,66,74)(H,69,76)/t48-,49-/m0/s1
InChIKeyQMEURCSLKDQIKL-GTMCEHENSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC BRD4-DCAF1 Degrader-1: Technical Profile for Targeted BRD4 Degradation via DCAF1 E3 Ligase


PROTAC BRD4-DCAF1 degrader-1 (I-907; CAS 3036944-87-0) is a proteolysis-targeting chimera (PROTAC) engineered to recruit the DDB1- and CUL4-associated factor 1 (DCAF1) E3 ubiquitin ligase to induce selective degradation of the bromodomain-containing protein 4 (BRD4) [1]. This bivalent degrader incorporates a BRD4-targeting warhead, an optimized polyethylene glycol (PEG)-based linker, and a DCAF1-recruiting ligand, achieving a half-maximal degradation concentration (DC50) in the range of 10–100 nM across cell-based assays . As a member of the emerging DCAF1-recruiting PROTAC class, this compound provides a mechanism orthogonal to cereblon (CRBN) and von Hippel-Lindau (VHL)-based degraders, offering a distinct E3 ligase engagement profile for BRD4-targeted protein degradation research [1][2].

Why BRD4-DCAF1 Degrader-1 Cannot Be Substituted with Common BET PROTACs


BRD4-targeting PROTACs that recruit cereblon (e.g., dBET1, ARV-771) or VHL (e.g., MZ1, AT1) exhibit widely divergent degradation kinetics, maximal degradation (Dmax) values, and BET family selectivity profiles that preclude simple analog substitution [1]. Beyond potency differences, E3 ligase choice fundamentally alters ternary complex geometry, ubiquitination efficiency, and cell-type–specific activity due to variable ligase expression levels [2]. Notably, DCAF1-based PROTACs have demonstrated activity in cellular models resistant to CRBN- and VHL-recruiting degraders, establishing that ligase selection is a critical procurement determinant when resistance phenotypes are under investigation [3]. The absence of comparative degradation data for PROTAC BRD4-DCAF1 degrader-1 against specific BRD4 analogs necessitates empirical validation in the user's cellular system; generic substitution without prior benchmarking against DCAF1-dependent degradation pathways risks confounding experimental outcomes .

PROTAC BRD4-DCAF1 Degrader-1: Comparative Degradation, E3 Ligase Specificity, and Structural Differentiation Data


E3 Ligase Recruitment Mechanism: DCAF1 versus Cereblon (CRBN) and VHL

PROTAC BRD4-DCAF1 degrader-1 specifically recruits the DCAF1 (DDB1- and CUL4-associated factor 1) E3 ligase, whereas the most widely characterized BRD4 PROTACs—including dBET1, ARV-771, and MZ1—recruit cereblon (CRBN) or VHL [1]. DCAF1 recruitment represents a mechanistically distinct degradation pathway that has been shown to overcome intrinsic and acquired resistance to CRBN- and VHL-based degraders in preclinical models [2]. While a direct head-to-head comparison between this compound and specific CRBN/VHL PROTACs is not available in the primary literature, the selection of DCAF1 as the E3 ligase receptor is a quantifiable and functionally meaningful differentiation parameter [3].

Targeted Protein Degradation E3 Ubiquitin Ligase PROTAC Technology

Degradation Potency: DC50 Value Comparison with AT1 and A1874

PROTAC BRD4-DCAF1 degrader-1 exhibits a DC50 of 10–100 nM for BRD4 degradation in cell-based assays . In cross-study comparison, AT1—a VHL-recruiting BRD4 PROTAC—reduces BRD4 protein levels with a DC50 of 30–100 nM and Dmax >95% in HeLa cells after 24 hours [1]. A1874, an MDM2-recruiting BRD4 PROTAC, shows a DC50 of 32 nM [2]. The potency range of PROTAC BRD4-DCAF1 degrader-1 falls within a comparable window to these established tools, but with a distinct E3 ligase dependency that alters degradation dynamics. Direct head-to-head comparisons in identical cellular systems are not currently available in the public domain.

BRD4 Degradation DC50 PROTAC Potency

Degradation Potency: Comparative DC50 and Dmax Values for High-Affinity BRD4 PROTACs

While PROTAC BRD4-DCAF1 degrader-1 achieves a DC50 of 10–100 nM [1], several advanced BRD4 PROTACs report substantially lower DC50 values in the sub-nanomolar range. For instance, BD-9136 demonstrates DC50 of 1.2 nM and Dmax of 99% in MV-4-11 cells, with >1000-fold selectivity over BRD2 and BRD3 [2]. TD-428 exhibits DC50 of 0.32 nM [3]. L134 (22a), a DCAF11-recruiting BRD4 degrader, achieves DC50 of 7.36 nM with Dmax >98% [4]. These cross-study comparisons highlight that PROTAC BRD4-DCAF1 degrader-1 occupies a moderate-potency tier among BRD4 degraders, with its primary differentiator being E3 ligase selection rather than maximal degradation potency. No direct head-to-head studies exist comparing degradation kinetics of this compound to sub-nanomolar CRBN-based degraders.

BRD4 Degrader Dmax Selectivity

BET Family Selectivity Profile: BRD4 Degradation versus BRD2/BRD3

BET family selectivity is a critical parameter for BRD4-targeting PROTACs. While PROTAC BRD4-DCAF1 degrader-1 is described as targeting BRD4-DCAF1, quantitative selectivity data over BRD2 and BRD3 are not disclosed in vendor documentation or the originating patent [1]. In contrast, extensively characterized BRD4 PROTACs show defined selectivity profiles: MZ1 achieves selective removal of BRD4 over BRD2 and BRD3 at certain concentrations in Jurkat and primary CD4+ T-cells [2]; AT1 preferentially degrades BRD4 [3]; WWL0245 exhibits sub-nanomolar DC50 for BRD4 with >1,000-fold selectivity over BRD2/3 and PLK1 [4]; dBET1 degrades BRD4, BRD3, and BRD2 in a concentration-dependent manner [2]. The absence of published BRD2/BRD3 degradation data for PROTAC BRD4-DCAF1 degrader-1 represents a data gap that necessitates user-side validation in relevant cellular models.

BET Bromodomain BRD4 Selectivity PROTAC Specificity

Structural Differentiation: Linker Composition and Molecular Weight

PROTAC BRD4-DCAF1 degrader-1 incorporates a polyethylene glycol (PEG)-based linker (HY-126976, propargyl-PEG5-amine) connecting the BRD4-targeting warhead (CPI-203 derivative) to the DCAF1-recruiting ligand (HY-15846) . The molecular weight of 1182.17 g/mol (formula C60H64Cl2F2N8O9S) is characteristic of heterobifunctional PROTACs . In comparison, dBET1 (MW ~786 g/mol) and MZ1 (MW ~1,002 g/mol) employ distinct linker architectures optimized for their respective ternary complex geometries . The PEG-based flexible linker in PROTAC BRD4-DCAF1 degrader-1 provides conformational adaptability that may influence ternary complex formation efficiency and degradation kinetics. No direct comparative studies of linker-dependent degradation efficiency for this compound are available.

PROTAC Design Linker Chemistry Molecular Properties

Resistance Overcome Potential: DCAF1-Based PROTACs in CRBN/VHL-Resistant Models

DCAF1-recruiting PROTACs have demonstrated activity in preclinical models resistant to cereblon- and VHL-based degraders. A DCAF1-BTK-PROTAC (DBt-10) degraded BTK in cells with acquired resistance to CRBN-BTK-PROTACs, while a DCAF1-BRD9 PROTAC (DBr-1) provided an alternative degradation strategy in models with intrinsic resistance to VHL degraders [1]. Although PROTAC BRD4-DCAF1 degrader-1 has not been directly tested in CRBN/VHL-resistant BRD4-dependent models, the DCAF1 E3 ligase recruitment mechanism positions it as a candidate tool for investigating ligase-switching strategies to overcome resistance. This class-level inference is supported by the demonstrated ability of DCAF1-based PROTACs to bypass resistance mechanisms that limit cereblon and VHL recruiters [2].

Degrader Resistance E3 Ligase Switching Acquired Resistance

Recommended Applications for PROTAC BRD4-DCAF1 Degrader-1 in Targeted Protein Degradation Research


Investigating DCAF1-Dependent BRD4 Degradation Pathways

This compound is optimally deployed in mechanistic studies requiring specific interrogation of DCAF1-mediated ubiquitination and proteasomal degradation of BRD4. Researchers investigating E3 ligase substrate specificity, ternary complex formation dynamics, or the role of DCAF1 in BRD4-dependent transcriptional regulation should select this degrader over CRBN- or VHL-based alternatives. The compound's DC50 range of 10–100 nM provides a workable concentration window for dose-response and time-course experiments in cell culture . Experimental designs should include CRBN- and VHL-based BRD4 PROTAC controls (e.g., dBET1, MZ1) to distinguish DCAF1-specific effects from general BRD4 depletion phenotypes [1].

Probing Resistance Mechanisms to Cereblon and VHL-Based PROTACs

PROTAC BRD4-DCAF1 degrader-1 serves as a tool compound for investigating E3 ligase-switching strategies to overcome acquired or intrinsic resistance to cereblon- and VHL-recruiting degraders. DCAF1-based PROTACs have demonstrated retained activity in models resistant to CRBN- and VHL-targeting molecules . Users evaluating this compound in isogenic cell line pairs (parental vs. CRBN/VHL-resistant) can determine whether DCAF1 recruitment restores BRD4 degradation sensitivity. Parallel testing against CRBN-based BRD4 degraders (e.g., ARV-771, TD-428) is recommended to quantify the functional advantage conferred by DCAF1 engagement in resistance contexts [1].

Comparative E3 Ligase Profiling in BRD4-Driven Cancer Models

Given variable E3 ligase expression across cancer cell lines and tumor types, this compound is well-suited for comparative profiling studies that map BRD4 degradation efficiency as a function of DCAF1, CRBN, and VHL expression levels. Researchers should pair PROTAC BRD4-DCAF1 degrader-1 with well-characterized CRBN- and VHL-recruiting BRD4 PROTACs (e.g., MZ1, AT1, dBET1) across a panel of cell lines with quantified E3 ligase transcript and protein levels . The observed degradation efficacy of this compound—DC50 10–100 nM—provides a baseline for correlating DCAF1 expression with degradation output, informing biomarker-driven selection of optimal E3 ligase recruiters for specific cancer indications [1].

Linker Optimization and Structure-Activity Relationship (SAR) Studies

The PEG-based linker architecture (propargyl-PEG5-amine) in PROTAC BRD4-DCAF1 degrader-1 provides a reference scaffold for SAR campaigns aimed at optimizing ternary complex geometry between BRD4 and DCAF1. Medicinal chemistry teams can use this compound as a benchmark for linker length, composition, and attachment point modifications, comparing degradation DC50 and Dmax against variant analogs. The molecular weight of 1182.17 g/mol and flexible PEG linker present opportunities for rational redesign to improve cellular permeability, metabolic stability, or degradation cooperativity . Comparative evaluation against rigid or alkyl-chain linkers in parallel BRD4-DCAF1 constructs is essential for establishing structure-degradation relationships [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Protac brd4-dcaf1 degrader-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.